2,4-Octadienoic acid (CAS 90435-12-4) is an 8-carbon, medium-chain unsaturated carboxylic acid characterized by a conjugated diene system at the 2 and 4 positions. In industrial and advanced laboratory settings, it serves as a highly specific lipophilic building block for organic synthesis, particularly in the construction of complex natural products, specialized flavor and fragrance esters, and lipodepsipeptide antibiotics [1]. Unlike shorter-chain dienoic acids, its extended aliphatic tail provides a distinct amphiphilic balance, yielding moderate aqueous solubility while maintaining compatibility with non-polar organic solvents and hydrophobic polymer matrices . This specific structural configuration makes it a targeted precursor when downstream applications require defined steric bulk during cycloadditions or exact lipid-chain lengths for biological target engagement.
Procurement teams often attempt to substitute 2,4-octadienoic acid with the ubiquitous and lower-cost sorbic acid (2,4-hexadienoic acid). However, this substitution fundamentally alters the physicochemical and reactive profile of the resulting derivatives [1]. The absence of the terminal ethyl group (present in the C8 compound) reduces the lipophilicity by nearly two orders of magnitude, which critically disrupts the membrane-anchoring properties of downstream pharmaceutical intermediates like ramoplanin analogs [2]. Furthermore, in stereoselective Diels-Alder cycloadditions, the reduced steric bulk of the C6 analog fails to induce the required diastereoselectivity, leading to incorrect cyclized scaffolds and significantly lower yields of the target isomer. Selecting the exact C8 diene is mandatory when lipophilicity and precise steric hindrance are application-critical.
The extended aliphatic chain of 2,4-octadienoic acid significantly alters its partition coefficient compared to its shorter-chain homolog. While sorbic acid exhibits a logP of approximately 1.33, 2,4-octadienoic acid demonstrates a calculated logP of ~3.2 [1]. This nearly 100-fold increase in lipophilicity dictates its behavior in biphasic synthesis systems and lipid-based formulations, enabling complete dissolution in non-polar organic solvents where sorbic acid would precipitate or require phase-transfer catalysts.
| Evidence Dimension | Octanol-Water Partition Coefficient (logP) |
| Target Compound Data | logP ~ 3.2 |
| Comparator Or Baseline | Sorbic acid (logP ~ 1.33) |
| Quantified Difference | +1.87 log units (approx. 74-fold increase in lipophilicity) |
| Conditions | Standard octanol/water partition estimation at 25°C |
This difference is critical for buyers formulating hydrophobic polymer resins or conducting syntheses in strictly non-polar solvent environments.
In the total synthesis of Ramoplanin A1 and A3 aglycons, the lipid side chain must precisely match the natural structure to ensure proper bacterial membrane anchoring. Acylation of the cyclic depsipeptide core with 2,4-octadienoic acid provides the exact 8-carbon chain required for the A1/A3 variants [1]. Attempting to use sorbic acid yields a 6-carbon chain, which structurally invalidates the intermediate and drastically reduces the target compound's biological efficacy by altering its membrane insertion depth.
| Evidence Dimension | Lipid side-chain carbon count |
| Target Compound Data | 8 carbons (MW 140.18 g/mol) |
| Comparator Or Baseline | Sorbic acid (6 carbons, MW 112.13 g/mol) |
| Quantified Difference | Addition of two methylene units (terminal ethyl vs. methyl) |
| Conditions | Acylation of the 49-membered cyclic depsipeptide core in Ramoplanin synthesis |
Procurement of the exact C8 compound is non-negotiable for pharmaceutical manufacturers synthesizing specific Ramoplanin aglycon analogs.
When utilized as a diene in Diels-Alder reactions, the terminal ethyl group of 2,4-octadienoic acid imposes greater steric hindrance than the methyl group of sorbic acid. This structural difference directly influences the transition state geometry during cycloaddition with dienophiles [1]. The increased steric bulk at the C4 position of the dienoic acid alters the endo/exo product ratio and is necessary for accessing specific diastereomers of highly substituted cyclohexene rings that cannot be synthesized using the C6 baseline material.
| Evidence Dimension | Terminal substituent steric volume |
| Target Compound Data | Ethyl group (larger van der Waals volume) |
| Comparator Or Baseline | Sorbic acid (Methyl group) |
| Quantified Difference | Increased steric hindrance at the transition state |
| Conditions | Room temperature or thermally driven Diels-Alder cycloaddition in organic solvents |
Chemists must select this compound over sorbic acid when the synthetic route demands specific stereochemical control dictated by a bulkier terminal alkyl group.
Directly following from its specific carbon chain length, 2,4-octadienoic acid is the required acylating agent for synthesizing the lipid side chains of Ramoplanin A1 and A3 aglycons. Its precise lipophilicity ensures the resulting antibiotic analogs maintain the necessary membrane-anchoring properties required for efficacy against Gram-positive bacteria [1].
Due to the steric influence of its terminal ethyl group, this compound is selected as a specialized diene for synthesizing complex cyclic scaffolds. It is utilized in advanced organic synthesis to control the diastereomeric outcomes of cycloadditions, which is critical when building the core structures of complex natural products or novel pharmaceutical active ingredients [2].
Leveraging its high logP (~3.2) compared to shorter-chain dienoic acids, 2,4-octadienoic acid is used to modify alkyd resins and cross-linkable polymers. The conjugated diene allows for oxidative curing or radical polymerization, while the 8-carbon chain imparts greater water resistance and hydrophobicity to the final coating or material [3].